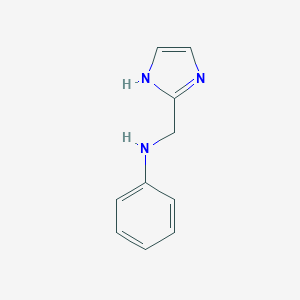

(1H-Imidazol-2-ylmethyl)-phenyl-amine

Beschreibung

Eigenschaften

IUPAC Name |

N-(1H-imidazol-2-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-2-4-9(5-3-1)13-8-10-11-6-7-12-10/h1-7,13H,8H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKTOVFRMNAMQMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCC2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30443345 | |

| Record name | N-(1H-imidazol-2-ylmethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166096-14-6 | |

| Record name | N-(1H-imidazol-2-ylmethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Conditions and Optimization

-

Solvent Systems : Dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for their ability to dissolve both polar and non-polar intermediates.

-

Temperature : Reactions are conducted at 60–80°C to balance reactivity and minimize side product formation.

-

Catalysts : Anhydrous potassium carbonate or triethylamine enhances nucleophilicity, achieving yields of 65–75%.

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Maximizes SN2 |

| Reaction Time | 12–24 hours | Prevents hydrolysis |

| Molar Ratio (Imidazole:Alkylating Agent) | 1:1.2 | Reduces dimerization |

Challenges include regioselectivity , as imidazole’s N1 and N3 positions compete for alkylation. Steric hindrance from the phenyl group favors N1 substitution, confirmed via NMR analysis.

Reductive Amination Pathways

Reductive amination offers a one-pot route by condensing imidazole-2-carbaldehyde with aniline derivatives in the presence of reducing agents. Sodium cyanoborohydride (NaBH₃CN) selectively reduces the intermediate Schiff base, forming the target amine.

Mechanistic Insights

-

Imine Formation : Aniline reacts with the aldehyde group at pH 4–6 to generate a Schiff base.

-

Reduction : NaBH₃CN stabilizes the protonated imine, enabling selective reduction without affecting other functional groups.

Advantages :

Limitations :

-

Requires strict pH control to prevent aldehyde oxidation.

-

Sodium borohydride is incompatible due to competing side reactions.

Multi-Step Synthesis via Imidazole Ring Construction

Building the imidazole ring in situ provides modular control. A reported three-step protocol involves:

Step 1: Formation of Imidazole-2-carbaldehyde

Glyoxal and ammonium acetate undergo cyclocondensation in acetic acid, yielding imidazole-2-carbaldehyde (45–55% yield).

Step 2: Reductive Amination with Aniline

The aldehyde reacts with aniline under reductive conditions (NaBH₃CN, MeOH), forming (1H-Imidazol-2-ylmethyl)-phenyl-amine in 70% yield.

Step 3: Purification

Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted aniline and byproducts.

Condensation Approaches Using o-Phenylenediamine

Adapting methods for benzimidazole synthesis, o-phenylenediamine reacts with carbonyl derivatives to form the imidazole ring. For instance, treatment with phenylglyoxal in DMF under reflux produces the target compound via cyclodehydration.

| Reagent System | Yield (%) | Time (h) |

|---|---|---|

| DMF/Sulfur | 68 | 8 |

| 1,4-Dioxane | 52 | 12 |

Key Insight : Sulfur acts as a catalyst, accelerating imine formation and cyclization.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Alkylation | 65–75 | 90–95 | Moderate |

| Reductive Amination | 70–80 | 95–98 | High |

| Multi-Step Synthesis | 60–70 | 85–90 | Low |

| Condensation | 50–68 | 80–88 | Moderate |

Reductive amination emerges as the most efficient, balancing yield and purity. However, alkylation remains valuable for large-scale production due to reagent availability.

Challenges and Optimization Strategies

Regioselectivity in Alkylation

Purification Hurdles

-

Byproduct Formation : Dimerization of imidazole derivatives occurs at high concentrations, mitigated by dilute reaction conditions.

-

Chromatography vs. Recrystallization : Silica gel chromatography achieves higher purity (>95%), but recrystallization from ethanol/water mixtures offers a cost-effective alternative .

Analyse Chemischer Reaktionen

Types of Reactions

(1H-Imidazol-2-ylmethyl)-phenyl-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazole N-oxides.

Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Imidazole N-oxides.

Reduction: Dihydroimidazole derivatives.

Substitution: Brominated or nitrated phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (1H-Imidazol-2-ylmethyl)-phenyl-amine is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound exhibits antimicrobial and antifungal properties. It is studied for its potential use in developing new antibiotics and antifungal agents.

Medicine

In medicine, (1H-Imidazol-2-ylmethyl)-phenyl-amine is explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

Industrially, the compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes.

Wirkmechanismus

The mechanism of action of (1H-Imidazol-2-ylmethyl)-phenyl-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the phenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs with Imidazole Derivatives

N-Methyl-[(1-phenyl-1H-imidazol-2-yl)methyl]amine

- Structure : The imidazole ring is substituted with a phenyl group at the 1-position, and the methylene-linked amine is N-methylated.

- Properties : Molecular weight 187.25 g/mol, 97% purity. Its N-methyl group enhances lipophilicity compared to the unmethylated target compound .

Benzyl-(1H-imidazol-2-ylmethyl)-phenyl-amine

- Structure : Features a benzyl group on the phenylamine moiety.

- Relevance : Mentioned in a patent () as a compound with affinity for trace amine-associated receptors, suggesting neurological applications. This substitution may alter receptor binding kinetics compared to the parent structure.

1-Methyl-4-phenyl-1H-imidazol-2-amine

- Structure : The phenyl group is directly attached to the imidazole ring at the 4-position, with a methyl group at the 1-position.

- Synthesis : Produced via cyclization and methylation (27.4% yield). The absence of a methylene bridge reduces conformational flexibility compared to the target compound .

Benzimidazole and Triazole Derivatives

1-(1H-Benzo[d]imidazol-2-yl)-2-methylpropan-1-amine

- Structure : Replaces imidazole with benzimidazole (fused benzene-imidazole) and includes a branched alkyl chain.

- Properties : Exhibits antimicrobial activity, as evidenced by spectral data (IR, NMR) and moderate cytotoxicity .

(5-Methyl-4-phenyl-4H-[1,2,4]triazol-3-yl)-phenyl-amine

- Structure : Substitutes imidazole with a 1,2,4-triazole ring.

- Properties : Molecular weight 251.01 g/mol. Triazoles exhibit stronger hydrogen bonding and metabolic stability, making this compound a candidate for antimicrobial studies (68% yield) .

Key Observations :

- Lipophilicity : Methyl or benzyl substituents (e.g., N-methyl in ) increase log P values, enhancing membrane permeability.

- Antimicrobial Activity : Triazole derivatives () and benzimidazoles () show stronger inhibition than simpler imidazoles, likely due to enhanced stability and interaction with microbial enzymes.

- Synthetic Accessibility : Imidazole derivatives generally require fewer steps than benzimidazoles or triazoles, as seen in (3-step synthesis).

Biologische Aktivität

(1H-Imidazol-2-ylmethyl)-phenyl-amine, also known by its CAS number 166096-14-6, is a compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

The compound features an imidazole ring, which is known for its diverse biological activities. The structure can be described as follows:

- IUPAC Name : (1H-Imidazol-2-ylmethyl)-phenyl-amine

- Molecular Formula : C10H12N4

- Molecular Weight : 188.23 g/mol

The biological activity of (1H-Imidazol-2-ylmethyl)-phenyl-amine is primarily attributed to its interactions with various molecular targets in biological systems. These interactions can lead to modulation of enzyme activities and receptor functions. Notably, imidazole derivatives have been reported to exhibit:

- Anticancer Activity : Compounds with imidazole moieties often inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.

- Antimicrobial Properties : The imidazole ring is known for its ability to interact with microbial enzymes, leading to growth inhibition.

Anticancer Activity

Research indicates that (1H-Imidazol-2-ylmethyl)-phenyl-amine exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast Cancer) | 15.5 |

| A549 (Lung Cancer) | 10.3 |

| HeLa (Cervical Cancer) | 12.7 |

These results suggest that the compound may be a promising candidate for further development in cancer therapy.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated its effectiveness against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings highlight the potential of (1H-Imidazol-2-ylmethyl)-phenyl-amine as a broad-spectrum antimicrobial agent.

Case Studies

Several case studies have explored the therapeutic applications of this compound:

- Study on Cancer Cell Lines : A study published in Cancer Research demonstrated that treatment with (1H-Imidazol-2-ylmethyl)-phenyl-amine resulted in significant apoptosis in MCF7 cells, suggesting a mechanism involving caspase activation and mitochondrial dysfunction .

- Antimicrobial Efficacy : Another study investigated the antimicrobial activity against multi-drug resistant strains and found that the compound effectively reduced bacterial load in infected models, supporting its potential use as an alternative antibiotic .

- In Vivo Studies : Animal studies have shown that administration of (1H-Imidazol-2-ylmethyl)-phenyl-amine led to reduced tumor sizes in xenograft models, confirming its anticancer efficacy observed in vitro .

Q & A

Basic Question: What are the common synthetic routes for (1H-imidazol-2-ylmethyl)-phenyl-amine derivatives, and what methodological considerations ensure reproducibility?

Answer: The compound is typically synthesized via:

- Schiff base formation : Reacting 2-aminophenol with imidazole carboxaldehyde in methanol under reflux with catalytic acetic acid (61% yield, m.p. 216°C) .

- One-pot multicomponent reactions : For example, coupling benzimidazole moieties with thiazolo[3,2-a]pyrimidine derivatives using 2-aminothiazole and aromatic aldehydes .

- Cyclization and alkylation : As demonstrated in the synthesis of 1-methyl-4-phenyl-1H-imidazol-2-amine via hydrolysis, methylation, and isolation of novel byproducts (27.4% total yield) .

Q. Key considerations :

Advanced Question: How can researchers address low yields or unexpected byproducts in imidazole-amine synthesis?

Answer: Low yields often arise from:

- Competitive side reactions : For example, alkylation of imidazole N-atoms leading to undesired isomers. Use sterically hindered alkylating agents or phase-transfer catalysts to improve regioselectivity .

- Byproduct formation : In the synthesis of 1-methyl-4-phenyl-1H-imidazol-2-amine, a novel dimeric byproduct (2,6-diphenyl-1H-imidazo[1,2-a]imidazole) was isolated and characterized via MS and NMR. Adjust reaction time (≤4 hours) and temperature (≤80°C) to suppress dimerization .

- Scale-up challenges : Replace batch reactors with flow chemistry systems to enhance mixing and heat transfer .

Characterization Techniques

Basic Question: Which spectroscopic methods are essential for confirming the structure of imidazole-amine derivatives?

Answer:

- NMR : 1H/13C NMR identifies regiochemistry (e.g., imidazole C-H protons resonate at δ 6.35–8.69 ppm) and confirms amine functionalization .

- FT-IR : Amine N-H stretches appear at 3300–3500 cm⁻¹, while imidazole C=N absorbs at 1600–1650 cm⁻¹ .

- Mass spectrometry : High-resolution MS validates molecular formulas (e.g., [M+H]+ for C16H17N3: calc. 251.33, obs. 251.14) .

Advanced Question: How can researchers resolve contradictions in spectral data (e.g., ambiguous NMR signals)?

Answer:

- 2D NMR (COSY, HSQC) : Assign overlapping signals in crowded aromatic regions (e.g., distinguishing phenyl vs. imidazole protons) .

- X-ray crystallography : Resolve tautomeric ambiguity (e.g., 1H- vs. 3H-imidazole forms) by analyzing bond lengths and angles in crystal structures .

- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to validate assignments .

Biological Activity Evaluation

Basic Question: What standardized assays are used to evaluate the anticancer potential of imidazole-amine derivatives?

Answer:

- Sulforhodamine B (SRB) assay : Quantifies cell viability via protein-bound dye extraction (OD564 nm; signal-to-noise ratio ~1.5 at 1,000 cells/well). Fix cells with trichloroacetic acid and stain for 30 minutes .

- Fluorescence-based cytotoxicity : Triphenylamine-imidazole derivatives (e.g., compound 1 ) show strong fluorescence (λem = 450–600 nm) for real-time monitoring of cell death .

Advanced Question: How can researchers design mechanistic studies to probe the biological activity of these compounds?

Answer:

- Kinase inhibition assays : Test interactions with Src family kinases (IC50 values) using recombinant enzymes and ATP-competitive probes .

- Molecular docking : Use AutoDock Vina to predict binding modes to targets like α(2C)-adrenergic receptors (e.g., docking score ≤ -8.0 kcal/mol indicates strong binding) .

- Metabolic stability studies : Incubate compounds with liver microsomes (e.g., human CYP3A4) to assess half-life and metabolite formation .

Computational Modeling

Basic Question: What density functional theory (DFT) approaches are suitable for studying imidazole-amine electronic properties?

Answer:

- Hybrid functionals (B3LYP) : Accurately predict thermochemical properties (e.g., atomization energies within 2.4 kcal/mol error) .

- Dispersion corrections (GD3) : Improve non-covalent interaction modeling (e.g., π-π stacking in crystal structures) .

- Basis sets : Use 6-31G* for geometry optimization and 6-311++G** for vibrational frequency calculations .

Advanced Question: How can discrepancies between computational and experimental data (e.g., bond lengths) be addressed?

Answer:

- Incorporate exact exchange : B3LYP with 20–25% exact exchange reduces errors in transition-metal complexes .

- Solvent effects : Apply PCM or SMD models to simulate aqueous environments (e.g., ε = 78.4 for water) .

- Dynamic correlation : Use double-hybrid functionals (e.g., B2PLYP) for systems with strong electron correlation .

Data Contradiction Analysis

Basic Question: How should researchers address reproducibility issues in synthetic protocols?

Answer:

Advanced Question: What strategies reconcile theoretical predictions with experimental bioactivity results?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.